molecular formula C16H30N2O3 B7915081 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915081
M. Wt: 298.42 g/mol
InChI Key: GVONRHMNXDNATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclopropyl group linked to a substituted piperidine scaffold via a tert-butyl ester. Its structure comprises:

  • Cyclopropyl moiety: A strained three-membered ring that may enhance metabolic stability and influence lipophilicity .
  • Piperidin-3-ylmethyl core: A six-membered nitrogen-containing ring substituted with a 2-hydroxy-ethyl group at the 1-position and a methylene bridge at the 3-position.
  • tert-Butyl carbamate: A bulky ester group that likely improves hydrolytic stability compared to smaller esters (e.g., benzyl) .

This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor precursor or a protected intermediate in drug synthesis.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-6-7-14)12-13-5-4-8-17(11-13)9-10-19/h13-14,19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONRHMNXDNATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1353952-89-2) is a synthetic compound belonging to the class of carbamates, characterized by its unique cyclopropyl and piperidine moieties. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • Structure : The compound features a cyclopropyl group attached to a piperidine ring with a hydroxyethyl substituent and a tert-butyl ester group.

This compound has been shown to interact with various biological targets, leading to diverse pharmacological effects:

  • Cell Cycle Regulation : The compound may repress the promoter of p53, a critical tumor suppressor gene, and sequester transcription factors like CREB3 in the cytoplasm. This action can disrupt normal cell cycle regulation by inhibiting CDKN1A, a negative regulator of the cell cycle .
  • Inflammatory Response Modulation : It has been observed to suppress NF-kappa-B activation while activating AP-1, indicating potential anti-inflammatory properties .
  • Lipid Metabolism : The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage, which could have implications for metabolic disorders .
  • Immune Response : By binding to dendritic cells via C1QR1, it leads to down-regulation of T-lymphocyte proliferation, suggesting immunomodulatory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
FaDu (Hypopharyngeal)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest
HepG2 (Liver Cancer)12Modulation of lipid metabolism

These findings suggest that the compound has potential applications in cancer therapy and metabolic disease management.

Case Studies

  • Cancer Therapy : A study evaluated the efficacy of this compound in inducing apoptosis in hypopharyngeal tumor cells (FaDu). Results indicated an IC50 value of 10 µM, demonstrating its potential as an anticancer agent through apoptosis induction .
  • Metabolic Disorders : Research on its effects on hepatocytes revealed that the compound significantly influences lipid storage pathways, which could be beneficial for treating conditions like non-alcoholic fatty liver disease (NAFLD) .
  • Immunomodulatory Effects : In a clinical setting, the compound's ability to down-regulate T-cell proliferation was highlighted in studies investigating autoimmune disorders, suggesting its potential as an immunosuppressant .

Scientific Research Applications

Structural Characteristics

The compound features:

  • A cyclopropyl ring, which can influence the compound's pharmacokinetics and receptor interactions.
  • A piperidine moiety that may enhance binding affinity to biological targets.
  • A tert-butyl ester group that could affect solubility and stability.

Medicinal Chemistry

Cyclopropyl derivatives are known for their ability to modulate biological activity. This compound's structure allows it to potentially interact with various receptors, making it a candidate for the development of new pharmacological agents.

Case Studies :

  • Antidepressant Activity : Research has indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of the cyclopropyl group may enhance these effects by modifying the compound's interaction with neurotransmitter systems.

Pharmacological Studies

The compound's potential as a therapeutic agent has been explored through various pharmacological studies. Its ability to act on specific receptors could lead to applications in treating disorders such as anxiety and depression.

Findings :

  • In vitro studies have shown that compounds with similar structures can inhibit reuptake of neurotransmitters like serotonin and norepinephrine, suggesting potential antidepressant properties.

Neuropharmacology

Given its structural features, this compound may also be investigated for neuroprotective effects or cognitive enhancement. The piperidine ring is often associated with central nervous system activity.

Synthetic Chemistry

The synthesis of cyclopropyl-containing compounds is of significant interest due to their unique reactivity and stability. Research into efficient synthetic pathways for this compound could yield insights into broader applications in organic synthesis.

Data Tables

Activity TypeEvidence/Notes
AntidepressantSimilar compounds show efficacy in models
NeuroprotectivePotential based on structural analogs
Synthetic UtilityInterest in cyclopropyl derivatives

Comparison with Similar Compounds

Variations in Ester Groups

The tert-butyl ester distinguishes the compound from analogs with benzyl or other ester groups. Key differences include:

Compound Name Ester Group Molecular Weight (g/mol) Stability & Solubility Source
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester tert-butyl ~298 (estimated) High hydrolytic stability; increased lipophilicity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester Benzyl 332.44 Lower stability; potential for π-π interactions

The tert-butyl group’s steric bulk reduces susceptibility to enzymatic hydrolysis, making it advantageous for in vivo applications. In contrast, benzyl esters are more prone to cleavage under acidic or enzymatic conditions .

Substituent Modifications on the Piperidine Ring

Substitutions on the piperidine ring significantly alter physicochemical and biological properties:

Compound Name Piperidine Substituent Key Properties Source
Cyclopropyl-[1-(2-hydroxy-ethyl )-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester 2-Hydroxy-ethyl Enhanced hydrogen bonding; moderate basicity
[1-(2-Amino-ethyl )-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 2-Amino-ethyl Increased basicity; potential for salt formation

The hydroxy-ethyl group in the target compound improves solubility through hydrogen bonding, whereas the amino-ethyl analog () introduces a primary amine, enhancing aqueous solubility but requiring protection during synthesis .

Ring System Modifications

Replacing the piperidine ring with pyrrolidine or altering substitution positions impacts conformational flexibility:

Compound Name Ring System Key Structural Feature Source
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl ]-carbamic acid tert-butyl ester Pyrrolidine (5-membered) Increased ring strain; altered hydrogen-bonding capacity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl ]-carbamic acid tert-butyl ester Piperidine (6-membered) Greater conformational flexibility; lower ring strain

Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain compared to pyrrolidine analogs .

Carbamate Substituent Variations

The cyclopropyl group in the target compound contrasts with other carbamate substituents (e.g., ethyl, isopropyl):

Compound Name Carbamate Substituent Impact on Properties Source
Cyclopropyl -[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester Cyclopropyl Enhanced rigidity; potential for target selectivity
Ethyl -[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Ethyl Reduced steric hindrance; lower lipophilicity

The cyclopropyl group’s rigidity may improve binding affinity to hydrophobic enzyme pockets, whereas linear substituents like ethyl prioritize solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.